3,4,5-Trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid
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Overview
Description
3,4,5-Trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid is a complex organic compound characterized by the presence of multiple hydroxyl groups and a trifluoromethyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid typically involves the following steps:
Formation of the Phenoxy Group: The trifluoromethyl-substituted phenol is reacted with an appropriate halogenated oxane derivative under basic conditions to form the phenoxy group.
Carboxylation: The carboxylic acid group is introduced at the 2-position of the oxane ring through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3,4,5-Trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-Trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, oxidative stress, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trihydroxy-6-[4-(4-methyl-3-oxopentyl)phenoxy]oxane-2-carboxylic acid
- Benzoic acid, 3,4,5-trihydroxy-
Uniqueness
3,4,5-Trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C13H13F3O7 |
---|---|
Molecular Weight |
338.23 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C13H13F3O7/c14-13(15,16)5-1-3-6(4-2-5)22-12-9(19)7(17)8(18)10(23-12)11(20)21/h1-4,7-10,12,17-19H,(H,20,21) |
InChI Key |
RNSOTMHOSNMJEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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